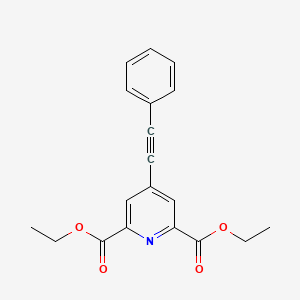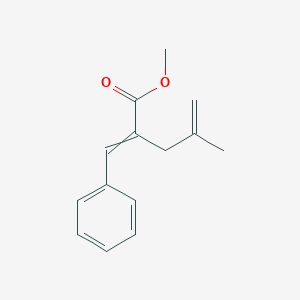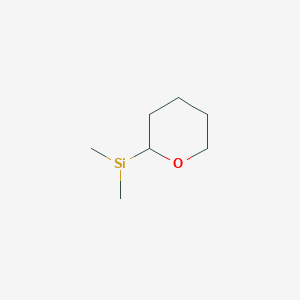![molecular formula C46H40N10 B14314614 N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine CAS No. 113121-28-1](/img/structure/B14314614.png)
N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine: is a complex organic compound known for its unique structure and versatile applications. This compound features multiple bipyridine groups attached to an ethane-1,2-diamine backbone, making it a valuable ligand in coordination chemistry and various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2,2’-bipyridine derivatives under controlled conditions. The process may include steps such as:
Formation of Intermediate Compounds: Initial reactions between ethane-1,2-diamine and 2,2’-bipyridine derivatives to form intermediate compounds.
Purification: The intermediates are purified using techniques like recrystallization or chromatography.
Final Assembly: The purified intermediates undergo further reactions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process.
化学反応の分析
Types of Reactions: N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, electrophiles, and suitable solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Employed in studies involving metal ion chelation and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, such as metal ion chelation therapy.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
作用機序
The mechanism by which N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine exerts its effects involves its ability to chelate metal ions. The bipyridine groups can coordinate with metal ions, forming stable complexes. This chelation process can influence various molecular targets and pathways, such as:
Metal Ion Homeostasis: Regulating the levels of metal ions in biological systems.
Enzyme Inhibition: Inhibiting metalloenzymes by binding to their active sites.
Redox Reactions: Participating in redox reactions involving metal ions.
類似化合物との比較
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Known for its metal chelation properties and applications in biological studies.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used in polymer synthesis and as a metal chelator.
N,N,N’,N’-Tetrakis(2-aminomethyl)ethylenediamine: Employed in coordination chemistry and as a ligand for metal complexes.
Uniqueness: N1,N~1~,N~2~,N~2~-Tetrakis[([2,2’-bipyridin]-6-yl)methyl]ethane-1,2-diamine stands out due to its multiple bipyridine groups, which provide enhanced chelation capabilities and versatility in forming metal complexes. This makes it particularly valuable in research areas requiring precise control over metal ion interactions.
特性
CAS番号 |
113121-28-1 |
|---|---|
分子式 |
C46H40N10 |
分子量 |
732.9 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis[(6-pyridin-2-ylpyridin-2-yl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C46H40N10/c1-5-25-47-39(17-1)43-21-9-13-35(51-43)31-55(32-36-14-10-22-44(52-36)40-18-2-6-26-48-40)29-30-56(33-37-15-11-23-45(53-37)41-19-3-7-27-49-41)34-38-16-12-24-46(54-38)42-20-4-8-28-50-42/h1-28H,29-34H2 |
InChIキー |
RXQNZXOINKPLLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CN(CCN(CC3=NC(=CC=C3)C4=CC=CC=N4)CC5=NC(=CC=C5)C6=CC=CC=N6)CC7=NC(=CC=C7)C8=CC=CC=N8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)




![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)

![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)

![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)

